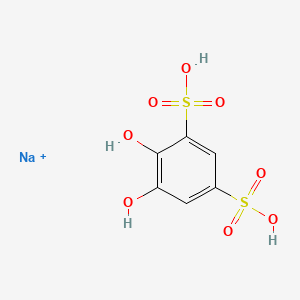

Disodium;3,5-disulfobenzene-1,2-diolate

描述

属性

CAS 编号 |

149-45-1 |

|---|---|

分子式 |

C6H4Na2O8S2 |

分子量 |

314.2 g/mol |

IUPAC 名称 |

disodium;3,5-disulfobenzene-1,2-diolate |

InChI |

InChI=1S/C6H6O8S2.2Na/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |

InChI 键 |

ISWQCIVKKSOKNN-UHFFFAOYSA-L |

规范 SMILES |

C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

外观 |

Solid powder |

其他CAS编号 |

149-45-1 9001-09-6 |

物理描述 |

Solid; [Merck Index] Off-white crystalline powder; [Acros Organics MSDS] |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

149-45-1 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1,2-Dihydroxybenzene-3,5-Disulfonic Acid Disodium Salt Tiron |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Properties of Tiron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tiron, systematically known as disodium 4,5-dihydroxy-1,3-benzenedisulfonate, is a versatile and highly functionalized organic compound.[1][2] Its unique structure, featuring a catechol ring with two sulfonate groups, underpins its significant chemical properties, primarily its potent chelating and antioxidant capabilities. This guide provides a comprehensive overview of the core chemical characteristics of Tiron, detailing its quantitative parameters, experimental protocols for its analysis, and the mechanisms of its key reactions.

Core Chemical and Physical Properties

Tiron is a white to off-white crystalline solid or powder that is highly soluble in water.[1][3] The presence of two hydroxyl groups and two sulfonic acid groups on the benzene ring dictates its chemical behavior, particularly its acidity and ability to form stable complexes with metal ions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Tiron.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Na₂O₈S₂ | [1] |

| Molecular Weight | 314.22 g/mol (anhydrous) | [4] |

| 332.22 g/mol (monohydrate) | [1] | |

| Melting Point | 315-317°C | [3] |

| pKa₁ | ~7.6 | |

| pKa₂ | 12.6 (μ=0.1, 20ºC) | [1] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility in Water | 1350 g/L | [3] |

Note: The pKa₁ value is an estimation based on the dissociation of the first phenolic hydroxyl group and may vary slightly depending on experimental conditions.

Chelation Properties and Stability Constants

A defining characteristic of Tiron is its exceptional ability to act as a chelating agent, forming stable, water-soluble complexes with a variety of metal ions.[1][3] This property is particularly pronounced with trivalent metal ions such as iron(III) (Fe³⁺), aluminum(III) (Al³⁺), and titanium(IV) (Ti⁴⁺).[1][5] The catechol moiety provides two adjacent hydroxyl groups that serve as the primary binding sites for metal ions.

The chelation of Fe³⁺ by Tiron is pH-dependent, resulting in the formation of distinct colored complexes at different pH ranges.[1][5] At a pH between 1 and 4, a blue 1:1 (Tiron:Fe³⁺) complex is formed.[1] As the pH increases to the 5-7 range, a purple 1:2 complex is observed, and at a pH above 7, a red 1:3 complex predominates.[1]

Iron(III)-Tiron Complex Stability Constants

The stability of these complexes is quantified by their stability constants (log K).

| Complex Species | log K | Conditions | Reference |

| [Fe(Tiron)]⁻ (1:1) | 20.4 | pH 1-4 | [1] |

| [Fe(Tiron)₂]⁵⁻ (1:2) | 15.1 | pH 5-7 | [1] |

| [Fe(Tiron)₃]⁹⁻ (1:3) | 10.8 | pH > 7 | [1] |

Mechanism of Tiron Chelation

The chelation process involves the deprotonation of the hydroxyl groups on the catechol ring, allowing the resulting phenoxide ions to coordinate with the metal ion.

Caption: Chelation of a metal ion by deprotonated Tiron.

Antioxidant Properties

Tiron is a potent antioxidant, acting as a scavenger of reactive oxygen species (ROS), particularly the superoxide radical (O₂⁻).[6] Its small size allows it to readily enter cells and modulate intracellular electron transfer reactions.[3] The antioxidant activity stems from the ability of the catechol moiety to donate electrons and neutralize free radicals.

Mechanism of Superoxide Scavenging

Tiron can directly react with and neutralize superoxide radicals. This process involves the transfer of an electron from the Tiron molecule to the superoxide radical, effectively quenching its reactivity.

Caption: Tiron's mechanism as a superoxide scavenger.

Experimental Protocols

The chemical properties of Tiron can be investigated through various analytical techniques. Below are detailed methodologies for key experiments.

Spectrophotometric Determination of Iron(III) using Tiron

This method relies on the formation of the intensely colored Fe(III)-Tiron complex and the subsequent measurement of its absorbance.

1. Reagents and Materials:

- Standard iron(III) solution (e.g., 100 mg/L)

- Tiron solution (e.g., 0.1 M)

- Buffer solutions (pH 4, 6, and 8)

- Spectrophotometer

- Volumetric flasks and pipettes

- Cuvettes

2. Preparation of Standard Solutions:

- Prepare a series of standard iron(III) solutions of known concentrations by diluting the stock solution.

- Prepare a blank solution containing all reagents except for the iron(III) standard.

3. Experimental Procedure:

- To a set of volumetric flasks, add a known volume of each standard iron(III) solution.

- Add an excess of the Tiron solution to each flask.

- Add the appropriate buffer solution to control the pH and observe the color of the complex formed.

- Dilute to the mark with deionized water and mix thoroughly.

- Allow the color to develop for a specified time (e.g., 10 minutes).

- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which will vary depending on the pH and the resulting complex color.

- Use the blank solution to zero the spectrophotometer.

4. Data Analysis:

- Construct a calibration curve by plotting the absorbance versus the concentration of the iron(III) standards.

- Determine the concentration of an unknown iron(III) sample by measuring its absorbance and interpolating from the calibration curve.

Experimental Workflow for Spectrophotometric Analysis

Caption: Workflow for the spectrophotometric determination of iron.

Potentiometric Titration for Stability Constant Determination

This technique can be used to determine the stability constants of Tiron-metal complexes by monitoring the change in potential during titration.

1. Reagents and Materials:

- Tiron solution of known concentration

- Metal salt solution (e.g., FeCl₃) of known concentration

- Standardized strong base (e.g., NaOH)

- Potentiometer with a suitable indicator electrode (e.g., glass electrode) and a reference electrode

- Burette

- Stirrer

2. Experimental Procedure:

- Pipette a known volume of the Tiron solution into a beaker.

- Add a known volume of the metal salt solution to form the complex.

- Immerse the electrodes in the solution and start stirring.

- Titrate the solution with the standardized strong base, recording the potential (in mV) or pH after each addition.

- Continue the titration well beyond the equivalence point.

3. Data Analysis:

- Plot the potential or pH versus the volume of titrant added.

- Determine the equivalence points from the titration curve.

- Use the titration data to calculate the formation constants (stability constants) of the Tiron-metal complexes using appropriate software or calculation methods.

Cyclic Voltammetry for Redox Potential Analysis

Cyclic voltammetry can be employed to study the redox behavior of Tiron and its metal complexes.

1. Reagents and Materials:

- Tiron solution in a suitable electrolyte (e.g., KCl or a buffer solution)

- Potentiostat/Galvanostat

- Three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

- Inert gas (e.g., nitrogen or argon) for deaeration

2. Experimental Procedure:

- Place the Tiron solution in the electrochemical cell.

- Deaerate the solution by bubbling with an inert gas for a sufficient time (e.g., 15-20 minutes).

- Immerse the three electrodes into the solution.

- Apply a potential scan, sweeping the potential from an initial value to a final value and then back to the initial potential, at a specific scan rate.

- Record the resulting current as a function of the applied potential.

3. Data Analysis:

- Analyze the resulting cyclic voltammogram to identify the anodic and cathodic peak potentials.

- From these peak potentials, the formal redox potential of the Tiron/oxidized-Tiron couple can be determined.

- The reversibility of the redox process can also be assessed from the shape of the voltammogram and the separation of the peak potentials.

Conclusion

The chemical properties of Tiron, particularly its strong chelating and antioxidant activities, make it a compound of significant interest in various scientific and industrial fields. Its well-defined interactions with metal ions, coupled with its ability to scavenge reactive oxygen species, provide a foundation for its application in analytical chemistry, biochemistry, and drug development. The experimental protocols outlined in this guide offer a framework for the quantitative investigation of these properties, enabling further research and application of this versatile molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of Disodium 1,2-dihydroxybenzene-3,5-disulfonate (Tiron)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Disodium 1,2-dihydroxybenzene-3,5-disulfonate, commonly known as Tiron. Tiron is a versatile molecule with significant applications in biomedical research and pharmaceutical development, primarily owing to its strong metal-chelating properties and its capacity to act as a potent antioxidant. This document details a robust synthesis protocol via the sulfonation of catechol, outlines purification methodologies including recrystallization, and presents key analytical data for product characterization. Furthermore, it explores the role of Tiron in modulating cellular signaling pathways associated with oxidative stress, providing context for its application in drug development.

Introduction

Disodium 1,2-dihydroxybenzene-3,5-disulfonate (Tiron) is a water-soluble catechol derivative that has garnered considerable interest in the scientific community. Its chemical structure, featuring two hydroxyl groups and two sulfonate groups on a benzene ring, endows it with remarkable properties. The ortho-dihydroxy functionality is an excellent ligand for a variety of metal ions, making Tiron an effective chelating agent, particularly for iron. This has led to its use in the treatment of metal overload and as a component in various analytical methods.

Beyond its chelating ability, Tiron is a cell-permeable antioxidant and a scavenger of reactive oxygen species (ROS), such as the superoxide radical.[1] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By mitigating oxidative stress, Tiron presents a promising therapeutic agent and a valuable tool for studying the mechanisms of oxidative damage in biological systems.

This guide is intended to provide researchers and professionals in drug development with a detailed understanding of the synthesis and purification of Tiron, enabling the production of high-purity material for research and development purposes.

Synthesis of Disodium 1,2-dihydroxybenzene-3,5-disulfonate

The most common and well-established method for the synthesis of Tiron is the direct sulfonation of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction introduces two sulfonic acid groups onto the catechol ring, followed by conversion to the disodium salt.

Synthesis Protocol

The following protocol is based on established laboratory procedures.[2]

Materials:

-

Catechol (C₆H₆O₂)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Hydroxide (NaOH)

-

Isopropanol (C₃H₈O)

-

Deionized Water

Equipment:

-

1 L Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Addition funnel

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Sulfonation: In a 1 L round-bottom flask, 682 g of concentrated (98%) sulfuric acid is placed. While stirring, 150 g of catechol is added at room temperature.[2]

-

The mixture is then heated to 95°C and maintained at this temperature for 5 hours.[2]

-

Neutralization and Precipitation: After 5 hours, the reaction mixture is cooled to 50°C. A solution of 232 g of 47% (by weight) sodium hydroxide in water is added dropwise via an addition funnel.[2] The addition should be controlled to manage the exothermic reaction. The disodium salt of 1,2-dihydroxybenzene-3,5-disulfonic acid will precipitate out of the solution.

-

Isolation: Upon complete addition of the sodium hydroxide solution, the mixture is cooled to 15-25°C.[2] The precipitate is collected by filtration using a Büchner funnel.[2]

-

Washing and Drying: The collected solid is washed with 600 mL of isopropanol and then dried under vacuum at 60°C to yield the final product.[2]

A typical yield for this reaction is approximately 73%.[2]

Purification of Disodium 1,2-dihydroxybenzene-3,5-disulfonate

The purity of Tiron is critical for its application in research and pharmaceutical development. The primary methods of purification are washing with an organic solvent and recrystallization from water.

Washing

As described in the synthesis protocol, washing the crude product with isopropanol is an effective step to remove unreacted starting materials and some side products.[2]

Recrystallization

For obtaining high-purity Tiron, recrystallization from water is recommended.

Protocol for Recrystallization:

-

Dissolve the crude Tiron in a minimum amount of hot deionized water. The solubility of Tiron is high in water, so care should be taken not to use an excessive volume of solvent to ensure a good recovery yield.

-

Once completely dissolved, the solution is allowed to cool slowly to room temperature.

-

As the solution cools, pure crystals of Disodium 1,2-dihydroxybenzene-3,5-disulfonate will form.

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.

-

The purified crystals are then collected by vacuum filtration, washed with a small amount of cold deionized water, and dried in a vacuum oven.

Potential Impurities

The primary impurities in the synthesis of Tiron arise from incomplete sulfonation or the formation of regioisomers. Potential impurities include:

-

Unreacted catechol

-

Catechol-4-sulfonic acid (monosulfonated product)

-

Other isomers of dihydroxybenzene disulfonic acid

-

Residual sulfuric acid and sodium sulfate

Thorough washing and recrystallization are generally sufficient to remove these impurities to a high degree.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₄Na₂O₈S₂ | [3] |

| Molecular Weight | 314.22 g/mol (anhydrous) | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Readily soluble in water | [3] |

| Melting Point | >300 °C | [3] |

Analytical Data

| Analysis | Specification | Reference |

| Assay (anhydrous) | ≥ 98% | |

| FTIR | Conforms to standard | [4] |

| ¹H NMR (D₂O) | δ 7.8 (s, 1H), 7.2 (s, 1H) | |

| ¹³C NMR | See PubChem CID 1549062 | [2] |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and concentration.

Visualization of Synthesis and Purification Workflows

Synthesis Pathway

Caption: Synthesis of Tiron from Catechol.

Purification Workflow

Caption: Purification workflow for Tiron.

Role in Modulating Signaling Pathways

Tiron's efficacy as an antioxidant is closely linked to its ability to modulate intracellular signaling pathways that are sensitive to the cellular redox state. Two of the most critical pathways in this context are the NF-κB and MAPK signaling cascades, which are key regulators of inflammation, cell survival, and stress responses.

Tiron's Intervention in Oxidative Stress-Induced Signaling

Oxidative stress, characterized by an overproduction of ROS, can lead to the aberrant activation of pro-inflammatory and pro-apoptotic signaling pathways. Tiron, by scavenging ROS, can prevent the initiation of these detrimental signaling cascades.

The diagram below illustrates a simplified model of how an antioxidant like Tiron can intervene in ROS-mediated signaling.

Caption: Tiron's role in mitigating ROS-induced signaling.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of high-purity Disodium 1,2-dihydroxybenzene-3,5-disulfonate (Tiron). The described protocols are robust and scalable for laboratory settings. The provided analytical data and visualizations of the synthesis, purification, and its role in cellular signaling pathways offer valuable resources for researchers and professionals in drug development. The potent metal-chelating and antioxidant properties of Tiron underscore its significance as a tool in biomedical research and its potential as a therapeutic agent for a range of pathologies associated with metal dyshomeostasis and oxidative stress.

References

- 1. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5-Dihydroxybenzene-1,3-disulfonate | C6H4O8S2-2 | CID 1549062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. midlandsci.com [midlandsci.com]

- 4. 1,2-Dihydroxybenzene-3,5-disulfonic acid disodium salt monohydrate, 97% 500 g | Buy Online [thermofisher.com]

Tiron: A Comprehensive Technical Guide to its Role as a Superoxide Scavenger in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron, chemically known as 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, is a small, water-soluble, and cell-permeable compound widely recognized for its potent antioxidant properties.[1] Its ability to effectively scavenge superoxide radicals and chelate metal ions has established it as an invaluable tool in the study of oxidative stress and as a potential therapeutic agent against pathologies where reactive oxygen species (ROS) play a significant role. This in-depth technical guide provides a comprehensive overview of Tiron's mechanism of action, its application in biological research, detailed experimental protocols, and its influence on key cellular signaling pathways.

Core Mechanism of Action: Superoxide Scavenging and Metal Chelation

Tiron's primary antioxidant function lies in its direct scavenging of superoxide radicals (O₂⁻•). The catechol moiety (the two hydroxyl groups on the benzene ring) is crucial for this activity. Tiron donates a hydrogen atom to the superoxide radical, neutralizing it and forming a more stable Tiron semiquinone radical in the process. This reaction is highly efficient, with a reported second-order rate constant of 5 x 10⁸ M⁻¹s⁻¹.[2]

Beyond direct scavenging, Tiron's structure also allows it to act as a metal chelator, particularly for iron (Fe²⁺ and Fe³⁺).[3] By sequestering free iron, Tiron helps to prevent the Fenton reaction, a major source of highly reactive hydroxyl radicals (•OH) in biological systems. This dual functionality as both a superoxide scavenger and a metal chelator makes Tiron a powerful tool to mitigate oxidative damage.

Key Properties of Tiron

| Property | Value/Description | Reference |

| Molecular Formula | C₆H₄Na₂O₈S₂ | [4] |

| Molecular Weight | 314.2 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | [4] |

| Cell Permeability | Yes | [5] |

| Superoxide Scavenging Rate Constant | 5 x 10⁸ M⁻¹s⁻¹ | [2] |

Quantitative Data on Tiron's Efficacy

The effectiveness of Tiron as a superoxide scavenger can be quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data reported in the literature.

In Vitro Superoxide Scavenging Activity

| Assay Method | Superoxide Source | IC₅₀ / Effective Concentration | Reference |

| EPR Spectroscopy | Xanthine/Xanthine Oxidase | Not explicitly reported as IC₅₀, but effective in µM range | [6] |

| NBT Reduction | Phenazine Methosulfate/NADH | Not explicitly reported as IC₅₀, but effective in µM range | |

| Cytochrome c Reduction | Xanthine/Xanthine Oxidase | Not explicitly reported as IC₅₀, but effective in µM range | [6] |

| Cell Culture (hPDCs) | H₂O₂ induced oxidative stress | 1 mM showed protective effects | [7] |

In Vivo Efficacy

| Animal Model | Condition | Tiron Dosage | Observed Effects | Reference |

| Rats | Nicotine-induced lung and liver injury | 100 or 200 mg/kg/day, i.p. | Improved survival, attenuated lung and liver damage | |

| Mice | Oxidative stress models | 100-250 mg/kg, i.p. | Reduction in oxidative stress markers |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Tiron to study and mitigate superoxide-mediated oxidative stress.

Preparation of Tiron Stock Solution

Materials:

-

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt)

-

Sterile, deionized water or appropriate buffer (e.g., PBS)

-

Sterile filter (0.22 µm)

-

Sterile conical tubes

Procedure:

-

Weigh the desired amount of Tiron powder in a sterile conical tube.

-

Add the appropriate volume of sterile, deionized water or buffer to achieve the desired stock concentration (e.g., 100 mM).

-

Vortex thoroughly until the Tiron is completely dissolved. The solution should be clear and colorless.

-

Sterilize the Tiron solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Protect from light.

In Vitro Superoxide Scavenging Assay using Xanthine/Xanthine Oxidase System

This assay measures the ability of Tiron to inhibit the reduction of a detector molecule (e.g., Nitroblue Tetrazolium - NBT, or Cytochrome c) by superoxide radicals generated by the xanthine/xanthine oxidase enzymatic reaction.

Materials:

-

Tiron stock solution

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Xanthine solution (e.g., 1 mM in buffer)

-

Xanthine Oxidase (e.g., 0.1 U/mL in buffer)

-

Detector molecule:

-

Nitroblue Tetrazolium (NBT) solution (e.g., 1 mg/mL in buffer) OR

-

Cytochrome c solution (e.g., 50 µM in buffer)

-

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the following to each well in the specified order:

-

50 µL of phosphate buffer

-

20 µL of Tiron solution at various concentrations (or buffer for control)

-

20 µL of Xanthine solution

-

20 µL of NBT or Cytochrome c solution

-

-

Initiate the reaction by adding 20 µL of Xanthine Oxidase solution to each well.

-

Immediately measure the absorbance at the appropriate wavelength (560 nm for NBT, 550 nm for Cytochrome c) at time zero and then at regular intervals (e.g., every minute for 10-20 minutes).

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of Tiron.

-

The percentage of superoxide scavenging activity can be calculated using the following formula: % Scavenging = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC₅₀ value (the concentration of Tiron that scavenges 50% of the superoxide radicals) can be determined by plotting the percentage of scavenging activity against the Tiron concentration.

Experimental Workflow for In Vitro Superoxide Scavenging Assay

Caption: Workflow for determining Tiron's in vitro superoxide scavenging activity.

In Vivo Administration for Oxidative Stress Studies in Mice

Materials:

-

Tiron stock solution (sterile)

-

Sterile saline (0.9% NaCl)

-

Mice (strain and age as per experimental design)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Dilute the sterile Tiron stock solution with sterile saline to the desired final concentration for injection. The final volume for i.p. injection in mice is typically 100-200 µL.

-

A common dosage range for Tiron in mice is 100-250 mg/kg body weight. The exact dose should be optimized based on the specific experimental model and desired effect.

-

Administer the Tiron solution via intraperitoneal injection.

-

The timing of Tiron administration relative to the induction of oxidative stress is critical. Tiron can be administered as a pre-treatment (before the oxidative insult), co-treatment (at the same time), or post-treatment (after the insult).

-

At the end of the experimental period, tissues or blood can be collected to measure markers of oxidative stress (e.g., malondialdehyde, protein carbonyls, antioxidant enzyme activity) to assess the protective effect of Tiron.

Tiron's Impact on Cellular Signaling Pathways

Tiron's ability to modulate intracellular superoxide levels has significant downstream effects on key signaling pathways involved in the cellular response to oxidative stress, inflammation, and apoptosis.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, upregulating their expression. By scavenging superoxide, Tiron can indirectly activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.

Signaling Pathway of Tiron-mediated Nrf2 Activation

Caption: Tiron's role in the activation of the Nrf2 antioxidant response pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By reducing superoxide levels, Tiron can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.

Signaling Pathway of Tiron's Inhibition of NF-κB

References

- 1. researchgate.net [researchgate.net]

- 2. spin-trapping-of-superoxide-and-hydroxyl-radical-practical-aspects - Ask this paper | Bohrium [bohrium.com]

- 3. Simple assay for quantifying xanthine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tiron, superoxide scavenger and antioxidant (CAS 149-45-1) | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Spectral Characteristics of Tiron-Metal Complexes: A Technical Guide for Researchers

Abstract: Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a highly versatile and water-soluble chelating agent, renowned for its application as a chromogenic reagent and metal indicator in analytical chemistry and various research fields. Its ability to form stable, colored complexes with a wide array of metal ions makes it an invaluable tool for spectrophotometric quantification, studying metal-ligand interactions, and in the development of novel assays. This technical guide provides an in-depth overview of the spectral characteristics of Tiron-metal complexes, with a focus on iron, titanium, and other notable metal ions. It summarizes key quantitative data, details fundamental experimental protocols for analysis, and presents visual workflows to aid researchers, scientists, and drug development professionals in applying these principles to their work.

Introduction to Tiron and its Metal Complexes

Tiron is an organic compound that acts as a powerful chelating agent, binding to metal ions through its two adjacent hydroxyl groups. This interaction often results in the formation of intensely colored coordination complexes, a property that is harnessed for the colorimetric determination of metals like iron (Fe), titanium (Ti), aluminum (Al), and copper (Cu), among others[1][2]. The formation of these complexes leads to significant changes in the UV-Visible absorption spectrum, with the appearance of strong ligand-to-metal charge transfer (LMCT) bands that are characteristic of the specific metal ion and its coordination environment[3][4]. These spectral signatures allow for highly sensitive and selective quantification of metal ions in various matrices.

Spectroscopic Properties of Tiron-Metal Complexes

The spectral properties of Tiron-metal complexes, including their color, maximum absorbance wavelength (λmax), and molar absorptivity (ε), are highly dependent on factors such as pH, the metal-to-ligand ratio, and the specific metal ion involved.

Iron(III)-Tiron Complexes

The interaction between Tiron and Iron(III) is one of the most extensively studied, revealing a complex, pH-dependent equilibrium involving three distinct species with unique colors and spectral characteristics[1][2][5].

-

At low pH (1-4): A 1:1 (metal:ligand) complex forms, which is characteristically blue[1].

-

At mid-range pH (5-7): A 1:2 complex dominates, exhibiting a purple color[1].

-

At high pH (>7): A stable 1:3 complex is formed, which appears red[1].

These complexes are thermodynamically very stable, which is crucial for their use in quantitative analysis[2][5]. The quantitative spectral and stability data are summarized in Table 1.

Table 1: Spectral and Stability Data for Fe(III)-Tiron Complexes

| Stoichiometry (Fe:Tiron) | pH Range | Color | λmax (nm) | Stability Constant Type | Value (log K) |

|---|---|---|---|---|---|

| 1:1 | 1 - 4 | Blue | ~570[4] | Stepwise (log K₁) | 20.4[1] |

| 1:2 | 5 - 7 | Purple | ~570[4] | Stepwise (log K₂) | 15.1[1] |

| 1:3 | > 7 | Red | ~490[4] | Stepwise (log K₃) | 10.8[1] |

| 1:1 | - | - | - | Cumulative (log β₁) | 18.7[2][5] |

| 1:2 | - | - | - | Cumulative (log β₂) | 33.4[2][5] |

| 1:3 | - | - | - | Cumulative (log β₃) | 44.8[2][5] |

In addition to UV-Vis absorption, the Fe(III)-Tiron complex is known to exhibit fluorescence quenching. Studies have utilized an excitation wavelength (λex) of 290 nm and an emission wavelength (λem) of 350 nm at a pH of 8-9 to quantify iron based on this phenomenon[6].

Titanium(IV)-Tiron Complexes

Tiron is also a widely used reagent for the spectrophotometric determination of Titanium(IV). It forms a stable, yellow-colored complex with Ti(IV), which allows for its quantification even at trace levels[7][8].

Table 2: Spectral Data for Ti(IV)-Tiron Complex

| Stoichiometry (Ti:Tiron) | pH | Color | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|

| 1:3 (presumed) | Acidic | Yellow | ~382[7] | 1.45 x 10⁴[7] |

Other Metal-Tiron Complexes

Tiron's utility extends to a broad range of other metal ions, forming distinct colored complexes that can be used for qualitative and quantitative analysis[1][2]. A summary of these applications is provided in Table 3.

Table 3: Overview of Tiron Complexes with Various Metal Ions

| Metal Ion | Application Type |

|---|---|

| Al, B, Co, Cu, Ga, Mo | Colorimetry[1] |

| Nb, Os, Sr, UO₂(II), V | Colorimetry[1] |

| Rare Earth Metals | Fluorometry[1] |

Experimental Protocols

Accurate characterization and quantification of metal ions using Tiron require robust experimental procedures. The following sections detail the core methodologies.

Spectrophotometric Quantification of Metal Ions

This protocol outlines a general workflow for determining the concentration of a metal ion in a sample using Tiron and Beer's Law, which states that absorbance is directly proportional to the concentration of the absorbing species[9][10].

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions with known concentrations of the target metal ion from a certified stock solution[11].

-

Preparation of Blank and Sample Solutions: Prepare a reagent blank containing all reagents except the metal ion. Prepare the unknown sample, ensuring it is in a suitable matrix and diluted to fall within the range of the standards.

-

Complex Formation: To each standard, the unknown sample, and the blank, add a suitable buffer to control the pH and an excess of Tiron solution to ensure complete complexation[11].

-

Dilution: Dilute all solutions to a fixed final volume in volumetric flasks and allow sufficient time for the color to develop completely[12].

-

Spectrophotometric Measurement: Set the spectrophotometer to the predetermined λmax of the metal-Tiron complex. Zero the instrument using the reagent blank[9].

-

Data Acquisition: Measure the absorbance of each standard and the unknown sample.

-

Calibration and Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Determine the concentration of the unknown sample by interpolating its absorbance on the curve[11].

Caption: Workflow for quantitative metal analysis using spectrophotometry.

Determination of Complex Stoichiometry (Job's Method)

Job's method, or the method of continuous variation, is a classical technique to determine the stoichiometry (metal-to-ligand ratio) of a complex in solution[13][14][15].

Methodology:

-

Prepare Equimolar Solutions: Prepare stock solutions of the metal ion and Tiron with the exact same molar concentration[14].

-

Prepare Series of Mixtures: Create a series of solutions by mixing the equimolar stock solutions in varying proportions (e.g., 9:1, 8:2, ..., 1:9), while keeping the total volume and total moles of reactants constant in each solution[15].

-

Measure Absorbance: After allowing time for complex formation, measure the absorbance of each solution at the λmax of the complex[16].

-

Plot and Analyze: Plot the measured absorbance against the mole fraction of the ligand (or metal). The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex[16]. For example, a peak at a mole fraction of 0.67 for the ligand indicates a 1:2 metal-to-ligand ratio.

Caption: Logical workflow for determining complex stoichiometry using Job's Method.

Determination of Stability Constants

The stability constant (K) or formation constant (β) of a complex is a measure of the strength of the interaction between the metal and the ligand[17]. It can be determined by monitoring changes in the solution's properties, such as pH or absorbance, during a titration.

Methodology (Spectrophotometric Titration):

-

Prepare Solutions: Prepare a series of solutions containing fixed concentrations of the metal ion and Tiron[2][5].

-

Systematic pH Variation: Adjust the pH of each solution systematically across a wide range using small additions of a strong acid or base[3].

-

Record Spectra: Record the full UV-Vis absorption spectrum for each solution at each pH point[2].

-

Data Analysis: Analyze the changes in absorbance at specific wavelengths as a function of pH. The data can be fitted to a binding model using specialized software.

-

Calculation: From the fitted data, the protonation constants of the ligand and the stepwise or cumulative stability constants of the metal-ligand complexes can be calculated[18][19].

Caption: Workflow for stability constant determination via spectrophotometric pH titration.

Conclusion

Tiron remains a cornerstone reagent in the study of metal-ligand interactions due to the distinct and readily measurable spectral characteristics of its metal complexes. The pH-dependent behavior of the iron-Tiron system, in particular, offers a rich example of complex equilibria that can be exploited for highly specific analytical applications. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify metal ions, determine complex stoichiometry, and measure thermodynamic stability. By leveraging these spectrophotometric methods, scientists can continue to explore the critical roles of metal ions in chemical, biological, and pharmaceutical systems.

References

- 1. Metal Indicator TironãDOJINDO [dojindo.com]

- 2. Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach Combining NMR Relaxometric, Thermodynamic, Kinetic, and Computational Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible absorption spectra of metal–catecholate and metal–tironate complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric determination of trace amounts of titanium(IV) with Tiron after preconcentration on a membrane filter. [jstage.jst.go.jp]

- 8. Spectrophotometric Determination of Titanium and Iron in Zirconium with Tiron - R. H. Beaumont (Jr.) - Google ブックス [books.google.co.jp]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. scribd.com [scribd.com]

- 11. csun.edu [csun.edu]

- 12. youtube.com [youtube.com]

- 13. Job's method [franklychemistry.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. Chelation - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

Tiron in Aqueous Solutions: An In-Depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a versatile molecule widely recognized for its exceptional metal-chelating properties and its role as a potent antioxidant.[1][2] Its utility in analytical chemistry for the quantification of metals like iron, manganese, and titanium is well-established.[2] Furthermore, as a cell-permeable superoxide scavenger, Tiron is an invaluable tool in cellular and biomedical research to mitigate oxidative stress.[3][4] Understanding the stability of Tiron in aqueous solutions is paramount for its effective application, ensuring the reliability and reproducibility of experimental results and the potency of potential therapeutic formulations. This technical guide provides a comprehensive overview of the stability and degradation pathways of Tiron in aqueous environments, summarizing available data and outlining detailed experimental protocols for its assessment.

Core Stability Profile

Tiron's stability in aqueous solutions is influenced by several factors, including pH, exposure to light, and temperature. While aqueous solutions of Tiron have been reported to be stable for extended periods under ideal conditions, deviations can lead to degradation.[1]

pH Influence

The pH of the aqueous medium is a critical determinant of Tiron's stability. While stable in neutral and acidic conditions, Tiron is susceptible to oxidation in alkaline solutions. This process is often accompanied by a color change, with the solution turning yellow, which is presumed to be due to the formation of a quinone-type structure.[1] In some instances, a green-colored substance, believed to be a semiquinone radical, has been observed, suggesting a multi-step oxidation process.[1]

Photostability

Exposure to light can induce the degradation of Tiron. Reports indicate that aqueous solutions of Tiron may undergo slight photooxidation after approximately a week of light exposure.[1] For applications requiring long-term stability, protection from light is recommended.

Thermal Stability

While specific quantitative data on the thermal degradation of Tiron in aqueous solutions is not extensively available in the literature, general principles of chemical kinetics suggest that elevated temperatures will accelerate degradation processes, particularly oxidation.

Quantitative Stability Data

Quantitative data on the degradation kinetics of Tiron in aqueous solutions is not well-documented in publicly available literature. The following table summarizes the qualitative stability profile based on available information.

| Parameter | Condition | Observed Stability | Potential Degradation Products |

| pH | Alkaline | Unstable; color change to yellow/green observed.[1] | Tiron-semiquinone, Tiron-quinone |

| Neutral | Generally Stable | - | |

| Acidic | Generally Stable | - | |

| Light | Prolonged exposure | Slight photooxidation reported after one week.[1] | Oxidized Tiron species |

| Temperature | Elevated | Expected to accelerate degradation | Oxidized Tiron species |

| Oxidizing Agents | Presence of O₂, H₂O₂ | Susceptible to oxidation.[1][3] | Tiron-semiquinone, Tiron-quinone |

Degradation Pathways

The primary degradation pathway for Tiron in aqueous solutions is oxidation. The catechol moiety of the Tiron molecule is susceptible to oxidation, which can proceed through a one-electron or two-electron process.

-

One-Electron Oxidation: This pathway leads to the formation of a transient semiquinone radical intermediate. This radical can be detected using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy.[5]

-

Two-Electron Oxidation: This results in the formation of a more stable quinone derivative. The formation of this quinone is likely responsible for the yellow discoloration of Tiron solutions in alkaline conditions.[1]

Further degradation of these initial oxidation products may occur, leading to ring-opening and the formation of smaller, aliphatic molecules, although specific products have not been extensively characterized in the literature.

Experimental Protocols

To assess the stability of Tiron in aqueous solutions and characterize its degradation products, a series of experiments based on forced degradation studies can be employed.[6] These studies expose Tiron to various stress conditions to accelerate its degradation.

General Experimental Workflow

The following diagram outlines a general workflow for conducting a forced degradation study of Tiron.

Detailed Methodologies

1. Preparation of Tiron Stock Solution:

-

Prepare a stock solution of Tiron (e.g., 1 mg/mL) in purified water (e.g., Milli-Q or equivalent).

-

The solution should be freshly prepared and protected from light before initiating the degradation studies.

2. Forced Degradation Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the Tiron stock solution with an acidic solution (e.g., 0.1 M HCl).

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

At various time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze.

-

-

Base Hydrolysis:

-

Mix equal volumes of the Tiron stock solution with a basic solution (e.g., 0.1 M NaOH).

-

Maintain the mixture at room temperature and monitor for color changes.

-

Withdraw aliquots at different time intervals, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze.

-

-

Oxidative Degradation:

-

Treat the Tiron stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Keep the solution at room temperature and protected from light.

-

Collect samples at various time points for analysis.

-

-

Thermal Degradation:

-

Subject the Tiron stock solution to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven, protected from light.

-

Sample the solution at different time intervals.

-

-

Photolytic Degradation:

-

Expose the Tiron stock solution to a light source that provides UV and visible radiation (e.g., in a photostability chamber).

-

A control sample should be kept in the dark at the same temperature.

-

Analyze the samples at various time points.

-

3. Analytical Techniques for Degradation Monitoring and Product Identification:

-

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection (DAD):

-

A stability-indicating HPLC method should be developed to separate Tiron from its potential degradation products.

-

A reversed-phase C18 column is a suitable starting point.

-

The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in a gradient or isocratic mode.

-

The DAD detector can be used to monitor the elution of Tiron and any new peaks corresponding to degradation products, and to assess peak purity.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS is a powerful tool for the identification and structural elucidation of degradation products.[7][8]

-

The HPLC method developed for UV detection can be adapted for LC-MS.

-

Mass spectrometry provides the molecular weight of the degradation products, and tandem MS (MS/MS) experiments can provide fragmentation patterns that help in structure determination.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is instrumental for the unambiguous structural confirmation of degradation products.[9]

-

If a major degradation product can be isolated (e.g., by preparative HPLC), ¹H and ¹³C NMR can provide detailed structural information.

-

Conclusion

Tiron is a stable compound in aqueous solutions under neutral and acidic conditions when protected from light and elevated temperatures. However, it is susceptible to oxidation, particularly in alkaline media, leading to the formation of colored degradation products. The primary degradation pathway is believed to involve the formation of a semiquinone radical and a subsequent quinone derivative. For researchers, scientists, and drug development professionals utilizing Tiron, it is crucial to be aware of these stability limitations and to implement appropriate handling and storage procedures, such as using freshly prepared solutions, protecting them from light, and avoiding alkaline conditions unless the experimental design requires it. The application of forced degradation studies coupled with modern analytical techniques can provide a comprehensive understanding of Tiron's stability profile, ensuring its effective and reliable use in various scientific and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS 149-45-1 solubility and handling instructions

An Essential Guide for Researchers on the Solubility, Handling, and Application of Tiron

This document provides a comprehensive technical overview of Tiron (CAS 149-45-1), a versatile chelating agent and colorimetric indicator. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize this compound in their work. This guide details its physicochemical properties, with a focus on solubility, and provides explicit instructions for safe handling and experimental use.

Chemical Identity

Tiron is the common name for 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt.[1][2] It is a white to off-white crystalline powder that is widely used in analytical chemistry as a metal indicator and in biological research as a superoxide scavenger.[3][4]

| Identifier | Value |

| CAS Number | 149-45-1[1][2][5] |

| Synonyms | 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, Sodium pyrocatechol-3,5-disulfonate, Disodium 4,5-dihydroxybenzene-1,3-disulfonate[1][6][7] |

| Molecular Formula | C₆H₄Na₂O₈S₂ (anhydrous basis)[5] |

| Molecular Weight | 314.20 g/mol (anhydrous basis)[1][5] |

| Appearance | White to off-white or light tan powder/crystal[3][4][8] |

Solubility Profile

Tiron is well-regarded for its high aqueous solubility, a critical feature for its application in various assays and titrations.[3] Its solubility in organic solvents is limited. The quantitative solubility data is summarized below.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1350 g/L |

| Alcohol | Not Specified | Slightly Soluble |

Note: The compound is hygroscopic and should be stored in a dry environment.[9]

Handling and Safety Instructions

Proper handling of Tiron is essential to ensure laboratory safety. The compound is classified as a skin and eye irritant. Adherence to the following protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[1][7]

-

Respiratory Protection : In case of insufficient ventilation or dust generation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][7]

Safe Handling and Storage

-

Handling : Use with adequate ventilation to minimize dust generation and accumulation.[1][7] Avoid contact with eyes, skin, and clothing.[7] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[7][10]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances.[1][7] Keep the container tightly closed when not in use.[1][7][10] The material is hygroscopic and should be protected from moisture.[10]

First Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate response protocol.

Caption: First aid protocol for Tiron exposure.

Experimental Protocols & Applications

Tiron is primarily used as a sensitive indicator for the complexometric titration of various metal ions, such as iron and titanium.[2] It forms stable, colored complexes with these ions, allowing for accurate endpoint determination. It also functions as a superoxide scavenger in cellular studies.[4]

General Workflow for Complexometric Titration

The following diagram illustrates a typical experimental workflow for using Tiron as an indicator in the determination of a metal ion (e.g., Fe³⁺) via titration with a chelating agent like EDTA.

Caption: Workflow for a typical complexometric titration using Tiron.

This generalized protocol serves as a foundation for more specific assay development. The exact pH, concentrations, and choice of titrant will depend on the specific metal ion being analyzed. Researchers should consult established analytical chemistry literature for detailed, validated methods for their specific analyte of interest.

References

- 1. technopharmchem.com [technopharmchem.com]

- 2. scbt.com [scbt.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Tiron | 149-45-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Disodium Catecholdisulfonate Supplier | 149-45-1 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 149-45-1 CAS | TIRON | Laboratory Chemicals | Article No. 06315 [lobachemie.com]

- 9. 149-45-1 | CAS DataBase [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

Understanding Tiron's role in cellular defense mechanisms.

An In-depth Technical Guide on the Core Mechanisms of Tiron in Protecting Cellular Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid), a small, cell-permeable synthetic compound, has emerged as a significant agent in the study of cellular defense mechanisms. Renowned for its potent antioxidant and metal-chelating properties, Tiron plays a crucial role in mitigating cellular damage induced by a variety of stressors. This technical guide provides a comprehensive overview of Tiron's core functions, detailing its mechanisms of action, its influence on critical signaling pathways, and its efficacy in protecting against oxidative stress-induced cellular demise. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document serves as an essential resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Core Protective Mechanisms of Tiron

Tiron's primary role in cellular defense stems from its dual ability to directly neutralize reactive oxygen species (ROS) and to chelate transition metals, thereby preventing the formation of highly damaging hydroxyl radicals.

Superoxide Scavenging

Tiron is a highly effective scavenger of superoxide radicals (O₂⁻), a primary ROS generated during mitochondrial respiration and other cellular processes. By donating an electron, Tiron converts the superoxide radical into a less reactive species. This direct scavenging activity has been demonstrated in various experimental systems.[1][2][3]

Metal Chelation

A key aspect of Tiron's protective function is its capacity to chelate metal ions, particularly iron (Fe³⁺).[2] The Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH), is a major contributor to oxidative damage. By binding to iron, Tiron prevents its participation in this deleterious reaction, thus indirectly reducing the burden of oxidative stress.

Quantitative Analysis of Tiron's Protective Effects

The efficacy of Tiron in cellular protection can be quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative reference for its antioxidant and cytoprotective capabilities.

| Parameter | Cell Line | Treatment | Tiron Concentration | Result | Reference |

| Cell Viability (MTT Assay) | HEK293 | H₂O₂ (1.0 mM) | 1.0 mM | Significant increase in cell viability compared to H₂O₂ treatment alone. | [4] |

| ROS Reduction (DCFH-DA) | HEK293 | H₂O₂ (1.0 mM) | 1.0 mM | Significant decrease in intracellular ROS levels. | [4] |

| Lipid Peroxidation (MDA) | Rat Liver | Iron-induced | Not Specified | Co-treatment with antioxidants (like Tiron's functional class) ameliorated the increase in MDA levels. | [5] |

| Superoxide Scavenging | Cell-free | Xanthine/Xanthine Oxidase System | 10 mM | Formation of a stable Tiron semiquinone radical, indicating effective superoxide scavenging. | [2] |

| Intracellular Iron Chelation | J774 Cells | Iron-loaded (Ferric Ammonium Citrate) | 100 µM | Demonstrated ability to chelate cytosolic labile iron pools, measured by fluorescence recovery. | [6] |

| Enzyme | Organism/Tissue | Stressor | Effect of Antioxidant Class (similar to Tiron) | Reference |

| Superoxide Dismutase (SOD) | Rat Intestine | Iron Overload | Iron supplementation increased MnSOD protein levels and activity. | [7] |

| Catalase | Rat Liver | Iron Overload | Iron treatment decreased catalase activity, which was ameliorated by antioxidants. | [5] |

Modulation of Cellular Signaling Pathways

Tiron exerts its influence not only through direct chemical interactions but also by modulating key signaling pathways involved in the cellular stress response.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes. While direct quantitative data for Tiron's dose-dependent effect on Nrf2 translocation is still emerging, studies on similar antioxidants suggest that by modulating the cellular redox state, Tiron likely contributes to the activation of the Nrf2 pathway.[4][8][9][10][11]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling cascades, including the ERK, JNK, and p38 pathways, are central to a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 pathways, which are generally associated with pro-apoptotic signaling. Evidence suggests that antioxidants can modulate these pathways. While specific quantitative data on Tiron's dose-dependent effects on ERK, JNK, and p38 phosphorylation are needed, its ability to reduce ROS suggests an inhibitory role on stress-activated MAPK signaling.[12][13][14][15]

Regulation of Apoptosis

Tiron has been shown to protect cells from apoptosis induced by oxidative stress.[4] A key mechanism in the intrinsic apoptotic pathway is the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, triggering caspase activation. By mitigating oxidative stress, Tiron can prevent the upstream signals that lead to an unfavorable shift in the Bax/Bcl-2 ratio.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standard protocols for key experiments used to evaluate the cellular effects of Tiron.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Tiron for a specified duration, alongside a positive control for cell death (e.g., H₂O₂) and an untreated control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Intracellular ROS Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Cell Seeding and Treatment: Seed and treat cells with Tiron and an oxidative stressor as described for the MTT assay.

-

Probe Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins, such as Nrf2, phosphorylated MAPKs (p-ERK, p-JNK, p-p38), Bax, and Bcl-2.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, nuclear and cytoplasmic fractions should be separated.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental and Logical Workflow

The investigation of Tiron's cellular defense mechanisms typically follows a structured workflow, from initial observations of cytoprotection to the elucidation of underlying molecular pathways.

Conclusion

Tiron stands as a powerful tool for researchers investigating cellular defense against oxidative stress. Its well-defined roles as a superoxide scavenger and iron chelator, combined with its influence on the Nrf2 and MAPK signaling pathways, make it a valuable compound for both mechanistic studies and as a potential lead for the development of cytoprotective therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for future research into the multifaceted protective effects of Tiron. Further investigation into its dose-dependent effects on specific molecular targets will undoubtedly continue to expand our understanding of its therapeutic potential.

References

- 1. A simple assay of the superoxide generation rate with Tiron as an EPR-visible radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Time-Dependent Measurement of Nrf2-Regulated Antioxidant Response to Ionizing Radiation towards Identifying Potential Protein Biomarkers for Acute Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Iron increases manganese superoxide dismutase activity in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.ed.ac.uk [research.ed.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. The mitogen-activated protein kinase p38 regulates activator protein 1 by direct phosphorylation of c-Jun - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 16. Expression of pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins in human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Tiron's ability to chelate various metal ions like iron and titanium.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiron, chemically known as 1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt, is a well-established chelating agent with a strong affinity for various metal ions, particularly those in higher oxidation states. Its catecholate structure allows for the formation of stable, water-soluble complexes. This technical guide provides an in-depth overview of Tiron's ability to chelate iron (Fe) and titanium (Ti) ions, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This information is critical for researchers in fields ranging from analytical chemistry to drug development, where the control of metal ion activity is paramount.

Chelation of Iron (Fe³⁺) by Tiron

Tiron exhibits a strong and pH-dependent interaction with ferric iron (Fe³⁺), forming a series of distinct complexes. The stoichiometry of these complexes varies with the pH of the solution, leading to characteristic color changes. This property has been extensively utilized for the spectrophotometric determination of iron.

Quantitative Data: Stability Constants of Fe(III)-Tiron Complexes

The formation of Fe(III)-Tiron complexes is a stepwise process. The stability of these complexes is quantified by their stability constants (log β). The following table summarizes the cumulative stability constants for the formation of mono-, bis-, and tris-Tiron complexes with Fe(III).

| Complex Species | Stoichiometry (Tiron:Fe) | Cumulative Stability Constant (log β) |

| [Fe(Tiron)(H₂O)₄]⁻ | 1:1 | ~20.3 |

| [Fe(Tiron)₂(H₂O)₂]⁵⁻ | 2:1 | ~35.7 |

| [Fe(Tiron)₃]⁹⁻ | 3:1 | ~46.8 |

Note: The exact values of stability constants can vary slightly depending on the experimental conditions such as ionic strength and temperature.

Experimental Protocols for Iron Chelation Studies

This method is based on the formation of colored Fe(III)-Tiron complexes and the measurement of their absorbance.

Materials:

-

Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid disodium salt)

-

Ferric iron (Fe³⁺) standard solution (e.g., from FeCl₃ or Fe(NO₃)₃)

-

Buffer solutions (pH 2, 4, 7, 10)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions with known Fe³⁺ concentrations.

-

Complex Formation: To a known volume of each standard solution, add an excess of Tiron solution. Adjust the pH to the desired value using a suitable buffer. The solution will develop a color characteristic of the Fe(III)-Tiron complex at that pH (e.g., blue at acidic pH, red at neutral/alkaline pH).

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the specific complex being studied. A blank solution containing all reagents except iron should be used as a reference.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of Fe³⁺. This calibration curve can then be used to determine the concentration of iron in an unknown sample.

This method involves monitoring the change in pH of a solution containing the metal ion and the ligand as a titrant (a strong base) is added.

Materials:

-

Tiron

-

Ferric iron (Fe³⁺) solution

-

Standardized strong base solution (e.g., NaOH)

-

pH meter with a glass electrode

-

Constant temperature bath

-

Inert atmosphere (e.g., nitrogen) to prevent oxidation of Tiron.

Procedure:

-

Solution Preparation: Prepare solutions of known concentrations of Tiron, Fe³⁺, and a strong acid (to lower the initial pH).

-

Titration Setup: Place the solution containing Tiron and Fe³⁺ in a thermostated vessel under an inert atmosphere. Immerse the pH electrode in the solution.

-

Titration: Add the standardized strong base in small, known increments. After each addition, allow the pH to stabilize and record the reading.

-

Data Analysis: Plot the pH readings against the volume of base added. The resulting titration curve will show inflection points corresponding to the deprotonation of the ligand and the formation of the metal-ligand complexes.

-

Calculation of Stability Constants: Use specialized software or graphical methods (e.g., the Bjerrum method) to analyze the titration data and calculate the stepwise and overall stability constants of the Fe(III)-Tiron complexes.

Chelation of Titanium (Ti⁴⁺) by Tiron

Tiron is also known to form stable complexes with tetravalent titanium (Ti⁴⁺), leading to the development of a yellow-orange color. This interaction is utilized in the spectrophotometric determination of titanium. While the interaction is well-documented, comprehensive quantitative data on the stability constants of Tiron-Titanium complexes are less readily available in the literature compared to iron.

Qualitative Data and Applications

-

Spectrophotometric Reagent: Tiron is a sensitive reagent for the colorimetric determination of titanium. The intensity of the yellow-orange color is proportional to the titanium concentration.

-

Mitigation of TiO₂ Nanoparticle Toxicity: Studies have shown that Tiron can ameliorate the cellular toxicity induced by titanium dioxide nanoparticles (TiO₂ NPs). This protective effect is attributed to Tiron's ability to chelate titanium ions and reduce oxidative stress.[1]

Inferred Experimental Protocol for Titanium Chelation Studies

Based on the established methods for other metal-ligand systems and the known reactivity of Tiron with titanium, the following protocols can be adapted for studying Tiron-Ti(IV) chelation.

Materials:

-

Tiron

-

Titanium(IV) standard solution (e.g., from TiCl₄ or a soluble titanium salt)

-

Acidic buffer solution (e.g., pH < 3) to prevent hydrolysis of Ti⁴⁺

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a series of standard solutions of Ti⁴⁺ in an acidic medium.

-

Complex Formation: To each standard, add an excess of Tiron solution. A yellow-orange color will develop.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at the λmax of the Ti(IV)-Tiron complex.

-

Analysis: A calibration curve can be constructed to determine unknown titanium concentrations. Job's method of continuous variation or the mole-ratio method can be employed to determine the stoichiometry of the complex.

Mandatory Visualizations

Experimental Workflow for Stability Constant Determination

References

Methodological & Application

Application Notes & Protocols: Spectrophotometric Determination of Iron Using Tiron

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) is a highly effective chelating agent and colorimetric reagent for the quantitative determination of iron, particularly iron(III), in various samples.[1][2] Its ability to form stable, colored complexes with metal ions makes it a valuable tool in spectrophotometric analysis.[2] The solution chemistry of the Fe(III)-Tiron system is pH-dependent, resulting in the formation of distinct colored complexes with different stoichiometries.[1][3][4][5] This characteristic allows for the sensitive and selective determination of iron concentrations in aqueous solutions. These application notes provide a comprehensive protocol for the spectrophotometric determination of iron using Tiron, including reagent preparation, experimental procedures, and data analysis.

Quantitative Data Summary

The formation and spectral characteristics of Fe(III)-Tiron complexes are highly dependent on the pH of the solution. The following table summarizes the key species formed and their properties at different pH ranges.

| pH Range | Fe(III):Tiron Stoichiometry | Complex Formed | Solution Color | Wavelength of Maximum Absorbance (λmax) |

| ≤ 2.2 | 1:1 | [Fe(Tiron)(H₂O)₄]⁻ | Turquoise-Green | ~635 nm |

| 3.7 - 4.9 | 1:2 | [Fe(Tiron)₂(H₂O)₂]⁵⁻ | Purple | Not specified |

| > 6.5 | 1:3 | [Fe(Tiron)₃]⁹⁻ | Bright Red | Not specified |

Data compiled from multiple sources.[1][3][5]

For analytical purposes, the formation of a single, stable complex is crucial. The protocol below focuses on the formation of the Fe(III)-Tiron complex under specific pH conditions to ensure reproducible and accurate measurements.

Experimental Protocols

This protocol outlines the necessary steps for the spectrophotometric determination of iron using Tiron. It includes the preparation of required reagents, the generation of a standard curve, and the analysis of an unknown sample.

1. Reagent Preparation

-

Standard Iron Stock Solution (e.g., 100 mg/L): Accurately weigh a precise amount of a primary standard iron salt (e.g., ferrous ammonium sulfate, Fe(NH₄)₂(SO₄)₂·6H₂O) and dissolve it in deionized water containing a small amount of acid (e.g., HCl or H₂SO₄) to prevent hydrolysis and oxidation of Fe(II) to Fe(III).[6][7][8][9] Dilute to a known volume in a volumetric flask.

-

Working Iron Standard Solutions: Prepare a series of working standards by diluting the stock solution to desired concentrations (e.g., in the range of 1-10 mg/L) in volumetric flasks.[7][8][9][10]

-

Tiron Solution (e.g., 0.2% w/v): Dissolve the appropriate amount of Tiron (disodium 4,5-dihydroxy-1,3-benzenedisulfonate) in deionized water.

-

Buffer Solution (pH ~7.5): Prepare a suitable buffer solution, such as a phosphate buffer, to maintain the desired pH for the formation of the Fe(III)-Tiron complex.

2. Preparation of the Standard Curve

-

Into a series of labeled volumetric flasks, pipette known volumes of the working iron standard solutions.

-

To each flask, add a specified volume of the Tiron solution and the buffer solution to adjust the pH.

-

Dilute each flask to the mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for a sufficient time to ensure complete color development.

-

Prepare a blank solution containing all reagents except for the iron standard.[8][9]

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific Fe(III)-Tiron complex being measured (e.g., 635 nm for the 1:1 complex at acidic pH).[5][11]

-

Zero the spectrophotometer using the blank solution.[12]

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance versus the concentration of the iron standards. This will generate a standard curve that should be linear and follow Beer's Law in the selected concentration range.[8]

3. Analysis of an Unknown Sample

-

Pipette a known volume of the unknown sample into a volumetric flask.

-

Add the Tiron solution and buffer solution in the same manner as for the standards.

-

Dilute to the mark with deionized water and mix well.

-

Allow for color development.

-

Measure the absorbance of the unknown sample at the same wavelength used for the standard curve.

-

Using the standard curve, determine the concentration of iron in the unknown sample.

Interferences